molecular formula C25H27N5O3 B2900469 3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione CAS No. 917749-00-9

3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione

Cat. No.: B2900469
CAS No.: 917749-00-9
M. Wt: 445.523
InChI Key: LVJLUGRBBNHBHS-UHFFFAOYSA-N
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Description

3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of diazepino purines. This compound is characterized by its unique structure, which includes a diazepine ring fused to a purine moiety, along with benzyl and ethoxyphenyl substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the intramolecular cyclization of 4-(8-benzylaminotheophylline-7-yl)-butanoic acid . This reaction is carried out under specific conditions, such as elevated temperatures and the presence of a suitable catalyst, to facilitate the formation of the diazepine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The benzyl and ethoxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, further modifying the compound’s properties.

Scientific Research Applications

3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of neurology and oncology.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione include other diazepino purines and related structures, such as:

These compounds share structural similarities but differ in their substituents and specific ring structures, leading to variations in their chemical and biological properties

Properties

IUPAC Name

3-benzyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-3-33-20-13-11-19(12-14-20)28-15-7-8-16-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)17-18-9-5-4-6-10-18/h4-6,9-14H,3,7-8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJLUGRBBNHBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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